molecular formula C12H12N2OS B13381782 N'-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide

N'-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide

Cat. No.: B13381782
M. Wt: 232.30 g/mol
InChI Key: SSNCFEGYZLRAFM-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.30148 g/mol . This compound is characterized by the presence of a naphthyl group attached to a sulfanyl group, which is further connected to an ethanimidamide moiety. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide typically involves the reaction of 1-naphthylthiol with an appropriate ethanimidamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s naphthylsulfanyl group is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. This interaction can lead to the modulation of various signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide is unique due to the presence of the naphthylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

N'-hydroxy-2-naphthalen-1-ylsulfanylethanimidamide

InChI

InChI=1S/C12H12N2OS/c13-12(14-15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H2,13,14)

InChI Key

SSNCFEGYZLRAFM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2SC/C(=N/O)/N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCC(=NO)N

Origin of Product

United States

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